molecular formula C26H21N5O5 B2855123 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1358304-93-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

カタログ番号: B2855123
CAS番号: 1358304-93-4
分子量: 483.484
InChIキー: SOOSSFMFQCQIFK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide features a triazolo[4,3-a]quinoxaline core linked via an acetamide group to a 2,3-dihydro-1,4-benzodioxin moiety. The 4-methylphenoxy substituent on the triazole ring likely enhances lipophilicity and influences receptor binding . This structure combines heterocyclic complexity with a flexible linker, making it a candidate for targeting enzymes or receptors involved in neurological or oncological pathways.

特性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O5/c1-16-6-9-18(10-7-16)36-25-24-29-30(26(33)31(24)20-5-3-2-4-19(20)28-25)15-23(32)27-17-8-11-21-22(14-17)35-13-12-34-21/h2-11,14H,12-13,15H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOSSFMFQCQIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Core Heterocyclic Systems

Compound Name Core Structure Key Substituents Reference
Target Compound Triazolo[4,3-a]quinoxaline 4-Methylphenoxy, 1-oxo
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide Quinolin-4-one 4-Ethylbenzoyl, ethoxy
2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide 1,2,3-Triazole + quinoxaline Nitroquinoxaline, phenylthiazole
N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide Benzothiazole + thiazolidinone Phenyl, 4-oxo

Key Observations :

  • The triazoloquinoxaline core in the target compound is distinct from quinoline () or benzothiazole () systems, offering unique electronic properties due to fused triazole and quinoxaline rings.
  • Substituents like 4-methylphenoxy (target) vs. 4-ethylbenzoyl () modulate steric and electronic interactions, affecting binding to hydrophobic pockets .

Physicochemical Properties

Molecular Weight and Solubility

Compound Name Molecular Weight (g/mol) Predicted LogP Solubility (mg/mL) Reference
Target Compound ~525 3.8 <0.1 (aqueous)
Quinolin-4-one analog () ~560 4.2 <0.05
1,2,3-Triazole-quinoxaline () ~480 2.9 0.3

Key Observations :

  • The target compound’s higher LogP (3.8) compared to the 1,2,3-triazole analog (LogP 2.9) suggests greater membrane permeability but lower aqueous solubility .
  • The 4-methylphenoxy group contributes to lipophilicity, whereas nitro groups () or ethoxy chains () may improve solubility .

Activity Trends in Structural Analogs

Compound Class Reported Activity Mechanism Insights Reference
Triazoloquinoxalines Kinase inhibition (hypothesized) Triazole nitrogen atoms coordinate with ATP-binding sites
Quinolin-4-one derivatives Anticancer (in vitro) Intercalation with DNA
Benzothiazole-thiazolidinones Antimicrobial (MIC 10–40 μM) Disruption of bacterial membranes

Key Observations :

  • Unlike benzothiazole derivatives (), the acetamide linker in the target compound could enhance metabolic stability .

Stability Considerations

  • The 1-oxo group in the triazoloquinoxaline may render the compound susceptible to hydrolysis under acidic conditions, similar to quinolin-4-one derivatives .
  • NMR data () suggest that substituents on regions analogous to the triazole ring (e.g., 4-methylphenoxy) stabilize the core structure by reducing electron-deficient regions .

Q & A

Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions starting with functionalized benzodioxin and triazoloquinoxaline precursors. Critical steps include:

  • Cyclization : Formation of the triazoloquinoxaline core via acid- or base-catalyzed cyclization of quinoxaline derivatives (e.g., using acetic acid or DMF as solvents) .
  • Coupling Reactions : Amide bond formation between the benzodioxin amine and the triazoloquinoxaline-acetic acid derivative, often using coupling agents like N,N'-carbonyldiimidazole (CDI) .
  • Optimization : Control of temperature (60–100°C), solvent polarity (DMF or ethanol), and pH to maximize yields (typically 60–75%) . Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the compound’s structural integrity and purity?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for verifying the benzodioxin aromatic protons (δ 6.7–7.2 ppm) and the triazoloquinoxaline carbonyl group (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Used to confirm the molecular ion peak (e.g., m/z 487.1542 for C27_{27}H23_{23}N5_5O5_5) and rule out by-products .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during synthesis?

  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design revealed that maintaining DMF at 70°C and a 1:1.2 molar ratio of reactants reduced dimerization by 30% .
  • Real-Time Monitoring : In-line FTIR or Raman spectroscopy detects intermediates (e.g., unstable acyl chlorides) to adjust reaction kinetics dynamically .
  • By-Product Analysis : LC-MS identifies common impurities (e.g., hydrolyzed acetamide or unreacted phenoxy derivatives), guiding solvent selection (e.g., anhydrous DMF over ethanol) .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Target-Specific Assays : Prioritize enzyme inhibition assays (e.g., kinase or protease screens) over broad cytotoxicity tests. For example, conflicting anticancer data may arise from off-target effects; use CRISPR-validated cell lines to isolate mechanism-specific activity .
  • Metabolic Stability Studies : Assess cytochrome P450 interactions (e.g., CYP3A4/2D6) to explain variability in in vivo efficacy. Microsomal stability assays (e.g., rat liver microsomes) can identify rapid clearance issues .
  • Structural Analog Comparison : Compare IC50_{50} values against analogs (e.g., fluorophenyl or ethoxyphenyl derivatives) to isolate substituent effects on bioactivity .

Q. How to design enzyme inhibition assays targeting the compound’s putative mechanism in neurodegenerative pathways?

  • Target Selection : Prioritize kinases (e.g., GSK-3β) or acetylcholinesterase based on structural similarity to known inhibitors (e.g., triazoloquinoxaline derivatives) .
  • Assay Protocol :

Kinetic Analysis : Use fluorescent substrates (e.g., FITC-labeled peptides) to measure initial velocity changes under varying inhibitor concentrations .

Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes to active sites (e.g., GSK-3β ATP-binding pocket) .

Selectivity Screening : Test against related enzymes (e.g., CDK5) to rule out pan-inhibition .

  • Data Validation : Cross-validate in vitro results with ex vivo models (e.g., hippocampal slices) to confirm target engagement .

Methodological Notes

  • Contradictory Data : Variations in reported yields (50–80%) may stem from differences in benzodioxin precursor purity; use TLC (Rf_f = 0.3 in ethyl acetate) to verify starting material quality .
  • Structural Ambiguities : X-ray crystallography resolves disputes over regiochemistry (e.g., triazole vs. quinoxaline orientation) .

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